molecular formula C17H19NO3S B15282491 N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide

N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide

Cat. No.: B15282491
M. Wt: 317.4 g/mol
InChI Key: JHPYKNNEKVIJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes methoxy groups, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]benzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Alkylated derivatives

Scientific Research Applications

N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfanyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4,5-dimethoxy-2-nitrobenzyl)acetamide
  • 2,5-Dimethoxy-4-methylamphetamine

Uniqueness

N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide stands out due to its unique combination of methoxy and sulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[2,5-dimethoxy-4-(4-methylphenyl)sulfanylphenyl]acetamide

InChI

InChI=1S/C17H19NO3S/c1-11-5-7-13(8-6-11)22-17-10-15(20-3)14(18-12(2)19)9-16(17)21-4/h5-10H,1-4H3,(H,18,19)

InChI Key

JHPYKNNEKVIJMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)NC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.